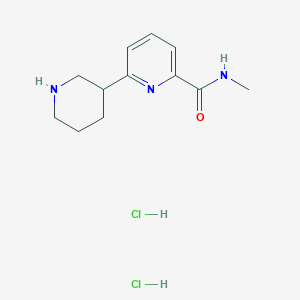

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a chemical compound that belongs to the pyridine carboxamide family. It is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves several steps. One common method includes the reaction of 6-piperidin-3-ylpyridine-2-carboxylic acid with N-methylamine under controlled conditions to form the desired compound. The reaction is typically carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

化学反応の分析

Oxidation Reactions

The pyridine ring and piperidine moiety undergo oxidation under controlled conditions. Common oxidizing agents include KMnO₄ (acidic or alkaline media) and H₂O₂ .

-

Pyridine ring oxidation : Generates pyridine N-oxide derivatives, enhancing electrophilicity for subsequent functionalization.

-

Piperidine oxidation : Converts the piperidine ring to a piperidinone intermediate, which can further react to form lactams or other heterocycles.

Reduction Reactions

Reductive modifications target the carboxamide group and aromatic system:

-

Carboxamide reduction : Using LiAlH₄ or NaBH₄ , the amide bond is reduced to an amine, yielding N-methyl-6-piperidin-3-ylpyridine-2-methylamine derivatives.

-

Aromatic ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C ) partially or fully saturates the pyridine ring, forming tetrahydropyridine or piperidine analogs.

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds:

-

Amide bond hydrolysis : Acidic (HCl/H₂O) or alkaline (NaOH) conditions break the carboxamide group, producing pyridine-2-carboxylic acid and 3-(methylamino)piperidine fragments.

-

Piperidine ring opening : Strong acids (e.g., conc. H₂SO₄) induce ring-opening, yielding linear amines or nitriles depending on reaction time and temperature.

Alkylation and Acylation

The piperidine nitrogen and pyridine carboxamide group serve as nucleophilic sites:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, improving solubility for pharmacological applications.

-

Acylation : Treatment with acyl chlorides (e.g., AcCl) introduces ester or ketone functionalities, modifying bioavailability.

Cyclization and Cross-Coupling

Advanced synthetic routes leverage transition-metal catalysis:

-

Buchwald–Hartwig coupling : Forms C–N bonds between the pyridine ring and aryl/heteroaryl groups using Pd catalysts.

-

Cycloaddition reactions : Under microwave irradiation, the compound participates in [3+2] cycloadditions to generate fused heterocycles.

Mechanistic Insights and Challenges

-

Catalytic systems : Iron and palladium catalysts are critical for regioselective transformations .

-

Steric effects : The piperidine substituent hinders reactivity at the pyridine 3-position, favoring modifications at the 2- and 6-positions.

-

Data limitations : Quantitative yields and kinetic parameters remain underreported in open literature, necessitating further experimental validation .

科学的研究の応用

Chemistry

- Building Block for Synthesis : N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is utilized as a precursor in the synthesis of more complex organic compounds. Its functional groups allow for various chemical reactions, including oxidation and reduction, which are essential in synthetic organic chemistry.

Biology

- Receptor Binding Studies : This compound is employed in research focused on understanding receptor-ligand interactions. It has shown potential in modulating neurotransmitter receptors, which could influence cognitive functions and mood regulation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it valuable in studies related to metabolic pathways and disease mechanisms.

Medicine

- Therapeutic Potential : this compound has been studied for its anticancer properties. Research indicates it exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, with IC50 values ranging from 7.9 to 92 µM.

- Antiparasitic Activity : The compound demonstrates significant activity against Plasmodium falciparum, the malaria-causing parasite, with an IC50 value of 0.199 µM.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Anticancer Studies

A study assessed the cytotoxicity of this compound against different cancer cell lines. It showed promising results, indicating potential use as an anticancer agent.

Antiparasitic Efficacy

Research demonstrated that the compound significantly reduces the viability of Plasmodium falciparum forms in vitro. This finding supports its potential development as an antiparasitic drug.

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Hypopharyngeal Tumor Cells | 7.9 - 92 | |

| Antiparasitic | Plasmodium falciparum | 0.199 | |

| Enzyme Inhibition | Various Enzymes | Varies |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Comments |

|---|---|---|

| N-Methyl derivative | High | Strong receptor binding |

| Piperidine substitution | Moderate | Affects selectivity |

| Altered carboxamide group | Low | Reduced biological efficacy |

作用機序

The mechanism of action of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit comparable chemical properties.

Pyridine carboxamides: Compounds with a pyridine ring and carboxamide group, similar to N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride.

Uniqueness

This compound stands out due to its unique combination of a piperidine ring and a pyridine carboxamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .

生物活性

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a pyridine carboxamide group. Its chemical formula is C12H17N3O⋅2HCl, indicating the presence of two hydrochloride ions which enhance its solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been reported to modulate the activity of various molecular targets, leading to significant biological effects. The compound is utilized in studies involving:

- Receptor Binding: It interacts with neurotransmitter receptors, potentially influencing pathways related to cognition and mood.

- Enzyme Inhibition: The compound has shown effectiveness in inhibiting certain enzymes, which may be linked to its therapeutic effects in diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in hypopharyngeal tumor cells, showing promising results compared to standard chemotherapeutics .

Antiparasitic Activity

The compound also demonstrates antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays have indicated that it can significantly reduce the viability of erythrocytic forms of the parasite, with IC50 values suggesting potent activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines:

- Antiparasitic Efficacy:

- Mechanistic Studies:

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Hypopharyngeal Tumor Cells | 7.9 - 92 | |

| Antiparasitic | Plasmodium falciparum | 0.199 | |

| Enzyme Inhibition | Various Enzymes | Varies |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Comments |

|---|---|---|

| N-Methyl derivative | High | Strong receptor binding |

| Piperidine substitution | Moderate | Affects selectivity |

| Altered carboxamide group | Low | Reduced biological efficacy |

特性

IUPAC Name |

N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHSLIFUPQHSFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。